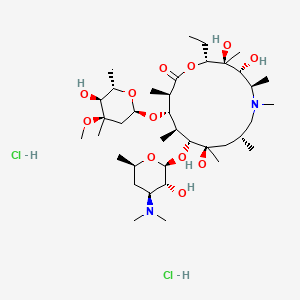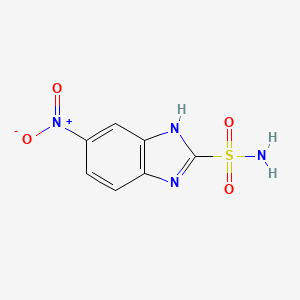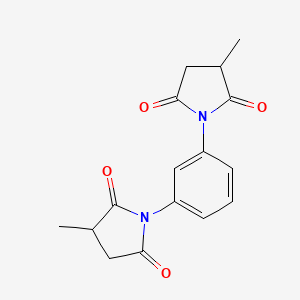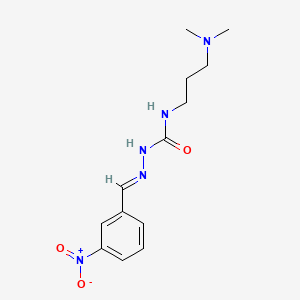
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-éthanamine, N,N-diméthyl-1,3-diphényl-, monochlorhydrate implique plusieurs étapes et des conditions de réaction spécifiquesLes méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
La Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-éthanamine, N,N-diméthyl-1,3-diphényl-, monochlorhydrate a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme élément de base pour la synthèse de molécules plus complexes. En biologie, elle est étudiée pour ses effets potentiels sur les processus cellulaires et les voies de signalisation. En médecine, elle est étudiée pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme candidat-médicament pour diverses maladies .
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
La Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-éthanamine, N,N-diméthyl-1,3-diphényl-, monochlorhydrate peut être comparée à d'autres composés similaires, tels que d'autres dérivés de pyrazoloazepine. Ces composés peuvent partager des caractéristiques structurelles similaires mais diffèrent par leurs substituants et leurs groupes fonctionnels, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
85008-90-8 |
|---|---|
Formule moléculaire |
C31H29ClN4 |
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
2-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C31H28N4.ClH/c1-33(2)21-22-34-27-19-11-9-17-25(27)29-30(23-13-5-3-6-14-23)32-35(24-15-7-4-8-16-24)31(29)26-18-10-12-20-28(26)34;/h3-20H,21-22H2,1-2H3;1H |
Clé InChI |
GLYGQPOJHDSQPB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)

